molecular formula C25H22ClN3O2 B2968835 N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE CAS No. 1031970-09-8

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE

Cat. No.: B2968835
CAS No.: 1031970-09-8
M. Wt: 431.92
InChI Key: TWTXSWXEBKMVFY-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The compound N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE is a potent and selective ligand for the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound interacts with its target, the D4 dopamine receptor, by binding to it. This binding can alter the receptor’s activity, influencing the intracellular signaling pathways it regulates

Biochemical Pathways

The D4 dopamine receptor is involved in various biochemical pathways. When this compound binds to the receptor, it can affect these pathways and their downstream effects. For instance, dopamine receptors play a crucial role in the central nervous system, influencing a variety of behaviors such as motor control, cognition, and reward .

Pharmacokinetics

Like many other similar compounds, its bioavailability could be influenced by factors such as its solubility, its stability in the gastrointestinal tract, and its resistance to metabolic enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that dopamine receptors are involved in. For example, by acting on the D4 dopamine receptor, this compound could potentially influence behaviors regulated by dopamine, such as motor control and reward .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target receptor. Additionally, the presence of other substances, such as binding proteins or metabolic enzymes, can also influence the compound’s action .

Preparation Methods

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the indole core.

    Amidation Reaction: The final step involves the formation of the amide bond between the indole core and the 4-methylbenzamido group.

Chemical Reactions Analysis

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications, including:

Comparison with Similar Compounds

N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2/c1-16-6-10-18(11-7-16)24(30)29-22-20-4-2-3-5-21(20)28-23(22)25(31)27-15-14-17-8-12-19(26)13-9-17/h2-13,28H,14-15H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTXSWXEBKMVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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